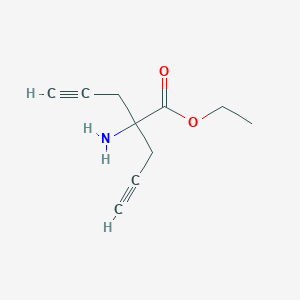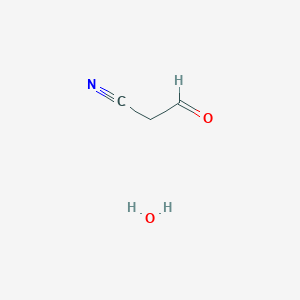![molecular formula C44H38N4O2 B12558123 2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 142942-24-3](/img/structure/B12558123.png)
2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane-1,6-diyl linker connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline moieties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves a multi-step process. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with hexane-1,6-diyl dibromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenanthroline moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions and interact with biological molecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-hydroxyphenyl)-1,10-phenanthroline]
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-nitrophenyl)-1,10-phenanthroline]
- 2,2’-(Hexane-1,6-diyl)bis[9-(4-aminophenyl)-1,10-phenanthroline]
Uniqueness
2,2’-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
Properties
CAS No. |
142942-24-3 |
|---|---|
Molecular Formula |
C44H38N4O2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-9-[6-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]hexyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H38N4O2/c1-49-37-23-15-29(16-24-37)39-27-19-33-11-9-31-13-21-35(45-41(31)43(33)47-39)7-5-3-4-6-8-36-22-14-32-10-12-34-20-28-40(48-44(34)42(32)46-36)30-17-25-38(50-2)26-18-30/h9-28H,3-8H2,1-2H3 |
InChI Key |
FXYYQOSXVGNPJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)


